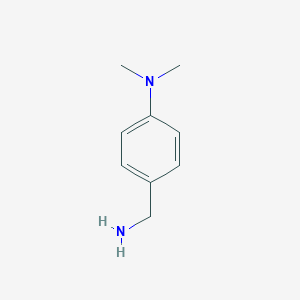

4-Dimethylaminobenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZOFLRRJQYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940965 | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-74-2, 19293-58-4 | |

| Record name | Benzenemethanamine, 4-amino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-N,N-dimethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S273H97VEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Dimethylaminobenzylamine synthesis pathway and precursors

An In-depth Technical Guide to the Synthesis of 4-Dimethylaminobenzylamine

Authored by: Gemini, Senior Application Scientist

This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry, materials science, and organic synthesis. Its bifunctional nature, featuring both a nucleophilic primary aliphatic amine and an electron-rich aromatic tertiary amine, makes it a versatile precursor for a wide range of more complex molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and explain the causality behind critical process parameters. The discussion is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 34403-52-6) is a key intermediate whose utility stems from its distinct reactive sites. The primary aminomethyl group is readily derivatized, while the dimethylamino group strongly activates the benzene ring towards electrophilic substitution and participates in electronic interactions.[1][2][3] Applications include its use as a derivatization reagent in chemiluminescence assays and as a precursor for osmium(II) complexes in bio-inspired catalysis.

A retrosynthetic analysis of the target molecule reveals several logical bond disconnections, suggesting the primary synthetic strategies:

-

C-N Bond Formation (Reductive Amination): Disconnecting the aminomethyl group points to 4-Dimethylaminobenzaldehyde as a key precursor.

-

N-Methylation: Disconnecting the methyl groups from the aromatic amine suggests 4-aminobenzylamine as a precursor, which can be selectively methylated.

-

Functional Group Interconversion: Disconnecting at the benzylic carbon suggests the reduction of a nitrile or amide, pointing to precursors like 4-(Dimethylamino)benzonitrile.

This guide will explore these three primary strategies in detail.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Key retrosynthetic pathways for this compound.

Pathway I: Reductive Amination of 4-Dimethylaminobenzaldehyde

This is arguably the most direct and widely utilized approach, starting from the commercially available 4-Dimethylaminobenzaldehyde (DMAB).[4][5] The core of this strategy is the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the primary amine. The Leuckart-Wallach reaction is a classic, one-pot procedure that exemplifies this transformation.[6][7]

Mechanism: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][8]

-

Ammonia Generation: At elevated temperatures (typically >120°C), ammonium formate dissociates into ammonia and formic acid.[9]

-

Imine Formation: Ammonia, a potent nucleophile, attacks the electrophilic carbonyl carbon of DMAB. This is followed by dehydration to form the corresponding iminium ion.

-

Hydride Transfer: The formate ion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to the target primary amine, this compound. The release of carbon dioxide gas drives the reaction to completion.[6][9]

Diagram 2: Leuckart-Wallach Reaction Mechanism

References

- 1. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]

- 2. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]

- 3. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]

- 4. 4-(Dimethylamino)benzaldehyde ACS reagent, 99 100-10-7 [sigmaaldrich.com]

- 5. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

A Technical Guide to 4-Dimethylaminobenzylamine: A Versatile Reagent in Synthetic and Analytical Research

Introduction

4-Dimethylaminobenzylamine is a substituted benzylamine that, despite its relatively simple structure, serves as a highly versatile and valuable tool in modern chemical research. Characterized by a primary amine at the benzylic position and a tertiary dimethylamino group at the para-position, this molecule possesses a unique combination of nucleophilic and basic properties, alongside electronic characteristics that make it particularly useful in several distinct domains of chemistry. Its structural backbone is found in a variety of biologically active compounds, and its functional groups are readily exploited for roles as chemical intermediates, protecting groups, and analytical derivatizing agents.[1][2]

This technical guide provides an in-depth exploration of the primary research applications of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind its utility, provide field-proven experimental protocols, and present data to support its efficacy in various workflows.

Core Applications in Chemical Synthesis

The utility of this compound in synthesis is multifaceted, primarily revolving around its role as a versatile building block for complex molecules and as a strategically employed protecting group for amines and amides.

Synthetic Building Block for Bioactive Molecules

The 4-(dimethylamino)benzyl moiety is a recognized structural motif in a range of pharmacologically active agents. The presence of the dimethylamino group can influence physicochemical properties such as solubility, basicity, and the potential for hydrogen bonding, which are critical for molecular recognition and biological activity. The primary amine of this compound serves as a key handle for introducing this valuable scaffold into target molecules through reactions like reductive amination, acylation, or nucleophilic substitution.

Notable examples include:

-

N-type Calcium Channel Blockers: The compound has been incorporated into the structure of potent and orally active N-type calcium channel blockers.[3] These agents have significant therapeutic potential as analgesics. The synthesis involves coupling the 4-dimethylaminobenzyl group to a piperidine core, highlighting its role in constructing complex molecular architectures.[3]

-

Antitumor Agents: Researchers have synthesized derivatives of 4'-O-demethylepipodophyllotoxin that incorporate 4-substituted benzylamine groups. These compounds have demonstrated potent inhibition of human DNA topoisomerase II, a critical enzyme in cancer proliferation. The inclusion of the benzylamine moiety was found to be crucial for the enhanced activity.

-

Anti-Alzheimer's Agents: In the quest for multifunctional drugs to treat Alzheimer's disease, flavonoid derivatives featuring a 4-dimethylamine group have been designed and synthesized. These compounds exhibit inhibitory activity against cholinesterases and β-amyloid aggregation, both key pathological hallmarks of the disease.[4]

-

Antimicrobial and Cytotoxic Compounds: Complex molecules containing the N-[4-(dimethylamino)benzyl] fragment have been investigated for their potential as antimicrobial and anticancer agents.[2]

The dimethylamine pharmacophore is prevalent in numerous FDA-approved drugs, underscoring the strategic value of intermediates like this compound in drug discovery pipelines.

Amine Protection Strategy: The 4-(Dimethylamino)benzyl (DMAB) Group

In multi-step organic synthesis, particularly in peptide and natural product synthesis, the temporary protection of amine functional groups is essential to prevent unwanted side reactions. The 4-(dimethylamino)benzyl group, introduced via this compound, serves as an effective and strategically labile protecting group.

Causality and Expertise: Why Choose a DMAB Protecting Group?

The primary advantage of the 4-(dimethylamino)benzyl group over the standard benzyl (Bn) group lies in its enhanced acid lability. The electron-donating dimethylamino group at the para-position stabilizes the benzylic carbocation intermediate formed during acid-mediated cleavage. This stabilization significantly lowers the activation energy for deprotection, allowing for its removal under much milder acidic conditions, such as with trifluoroacetic acid (TFA) at room temperature.[2] This is in contrast to the harsher conditions (e.g., strong acids or catalytic hydrogenolysis) often required for standard benzyl group cleavage, which may be incompatible with other sensitive functional groups in the molecule.[2]

This selective lability makes the DMAB group an excellent choice for orthogonal protection schemes, where multiple protecting groups must be removed sequentially without affecting others.

Experimental Workflow: Protection and Deprotection Cycle

The following diagram and protocols outline the general workflow for using this compound as a protecting agent.

Caption: Workflow for Amine Protection and Deprotection.

Protocol 1: Protection of a Carboxylic Acid as a DMAB-Amide

This protocol is adapted from established methods for amide bond formation using peptide coupling reagents.[2]

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent such as O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at ambient temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected amide.

Protocol 2: Deprotection of the DMAB-Amide

This protocol describes the efficient cleavage of the DMAB group using trifluoroacetic acid.[2]

-

Dissolution: Dissolve the DMAB-protected amide (1.0 eq) in Dichloromethane (CH₂Cl₂).

-

Acid Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at room temperature. The addition of a carbocation scavenger (e.g., anisole or triethylsilane) is recommended to prevent side reactions.

-

Reaction: Stir the mixture at ambient temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Purification: The resulting crude product can be purified by an appropriate method, such as recrystallization, precipitation, or column chromatography, to yield the deprotected amide.

Data Summary: Deprotection Yields

The following table summarizes representative yields for the TFA-mediated deprotection of various 4-(dimethylamino)benzyl-protected amines and amides, demonstrating the method's effectiveness.[2]

| Protected Substrate Type | Product | Reaction Time (min) | Yield (%) |

| N-(4-nitrobenzoyl)-DMAB-amine | 4-Nitrobenzamide | 5 | 80 |

| N-(benzoyl)-DMAB-amine | Benzamide | 5 | 77 |

| N-(4-methoxybenzoyl)-DMAB-amine | 4-Methoxybenzamide | 5 | 75 |

| N-(DMAB)-N-methylaniline | N-methylaniline | 60 | 78 |

| N-(DMAB)-N-methylbenzylamine | N-methylbenzylamine | 120 | 75 |

Application in Analytical Chemistry

This compound serves as a highly sensitive derivatizing agent for the analysis of specific classes of compounds, most notably 5-hydroxyindoles, using High-Performance Liquid Chromatography (HPLC).[1]

Causality and Expertise: The Rationale for Derivatization

Derivatization is a critical strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes.[3] this compound is particularly effective for several reasons:

-

Introduction of a Fluorophore/Chromophore: The reaction of this compound with an analyte creates a new, larger molecule with favorable detection properties. The dimethylaminobenzyl moiety is a potent fluorophore, enabling highly sensitive detection via fluorescence or chemiluminescence.[1]

-

Enhanced Ionization for Mass Spectrometry: The tertiary amine in the reagent is easily protonated, which significantly improves ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits.[3]

-

Improved Chromatography: Derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on commonly used reversed-phase HPLC columns.[3]

Analytical Workflow: Derivatization and HPLC-Chemiluminescence Detection

The workflow below illustrates the process of analyzing 5-hydroxyindoles, such as serotonin, using this compound.

Caption: Analytical Workflow for 5-Hydroxyindole Quantification.

Protocol 3: Derivatization of 5-Hydroxyindoles for HPLC-Chemiluminescence Analysis

This protocol is based on the validated method published by Ishida et al.[1]

-

Sample Preparation: Prepare the sample solution (e.g., deproteinized human platelet-poor plasma).

-

Reaction Mixture: In a reaction vial, combine:

-

100 µL of the sample or standard solution.

-

100 µL of 0.1 M borate buffer (pH 9.0).

-

50 µL of this compound solution (20 mM in methanol).

-

50 µL of potassium hexacyanoferrate(III) solution (20 mM in water).

-

-

Incubation: Vortex the mixture and incubate at 37°C for 20 minutes.

-

Stopping the Reaction: Stop the reaction by adding 50 µL of 1.0 M L-ascorbic acid solution.

-

Analysis: Inject an aliquot (e.g., 100 µL) of the final reaction mixture directly into the HPLC system.

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., Wakosil-II 5C18RS).[1]

-

Mobile Phase: Acetonitrile/water gradient.

-

Detection: Post-column peroxyoxalate chemiluminescence detection.

This highly sensitive method allows for the quantification of 5-hydroxyindoles at femtomole levels.[1]

| Analyte | Detection Limit (fmol per 100 µL injection) |

| Serotonin | 0.5 |

| 5-Hydroxyindole-3-acetic acid | 0.8 |

| 5-Hydroxytryptophol | 1.2 |

Synthesis of this compound

While commercially available, an understanding of its synthesis is valuable for research purposes. A plausible and efficient laboratory-scale synthesis involves the reduction of 4-(dimethylamino)benzonitrile.

Protocol 4: Proposed Synthesis via Nitrile Reduction

This protocol is based on established methods for the reduction of aromatic nitriles to benzylamines using borane complexes.[5]

-

Precursor Synthesis: 4-(Dimethylamino)benzonitrile can be prepared from the commercially available 4-(dimethylamino)benzaldehyde through conversion to an oxime followed by dehydration.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 4-(dimethylamino)benzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (approx. 1.5-2.0 eq) dropwise via a syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting nitrile.

-

Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, careful addition of 6M HCl. This step will hydrolyze the intermediate borane-amine complex and should be performed in a well-ventilated fume hood.

-

Work-up: Stir the mixture for 1 hour at room temperature. Basify the aqueous solution with aqueous NaOH until pH > 12. Extract the product into an organic solvent such as Ethyl Acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Conclusion

This compound has proven to be a reagent of significant utility in both synthetic and analytical chemistry. Its strategic value as an acid-labile protecting group for amines offers a mild and orthogonal approach crucial for complex molecule synthesis. As a derivatizing agent, it provides a means to dramatically enhance the sensitivity and chromatographic performance for the analysis of key biological molecules like serotonin. Furthermore, its role as a foundational building block continues to facilitate the discovery of novel bioactive compounds with therapeutic potential. The protocols and data presented in this guide underscore its reliability and effectiveness, confirming its place as an indispensable tool for the modern research scientist.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide [smolecule.com]

- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 4-dimethylamine flavonoid derivatives as potential multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Analyte Detection: A Technical Guide to the Derivatization Mechanism of 4-Dimethylaminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern analytical chemistry, the derivatization of analytes is a cornerstone technique for enhancing detectability and improving chromatographic separation. Among the arsenal of derivatizing agents, 4-Dimethylaminobenzylamine (4-DMABA) emerges as a versatile and powerful tool, particularly for the analysis of challenging compounds such as isocyanates, aldehydes, and ketones. This guide provides an in-depth exploration of the core mechanisms governing 4-DMABA's action, offering field-proven insights to empower researchers in developing robust and sensitive analytical methods.

The Rationale for Derivatization: Unmasking the Undetectable

Many biologically and environmentally significant molecules lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (MS). These limitations often manifest as:

-

Poor Chromophoric Activity: The analyte does not absorb UV-Vis light, rendering it invisible to UV detectors.

-

Low Ionization Efficiency: The analyte is difficult to ionize, leading to weak signals in mass spectrometry.

-

High Polarity and Volatility: These properties can result in poor retention and peak shape in reversed-phase chromatography.

Derivatization addresses these challenges by chemically modifying the analyte to introduce a "tag" with desirable properties. 4-DMABA is an exemplary reagent for this purpose due to its unique structural features:

-

A Primary Amino Group (-NH₂): This is the reactive center of the molecule, readily participating in nucleophilic reactions with various functional groups.

-

A Dimethylamino Group (-N(CH₃)₂): This tertiary amine acts as a strong proton acceptor, significantly enhancing ionization efficiency in positive mode electrospray ionization (ESI-MS).

-

An Aromatic Ring: This moiety serves as a potent chromophore, imparting strong UV absorbance to the derivative, thereby increasing sensitivity in HPLC-UV analysis.

By covalently linking this "tag" to the analyte, we fundamentally alter its properties to enable sensitive and reliable quantification.

The Core Mechanism: A Tale of Nucleophilic Attack

The efficacy of this compound as a derivatizing agent is rooted in the nucleophilic character of its primary amino group. This nitrogen atom possesses a lone pair of electrons that readily attacks electron-deficient centers in target analytes. The specific mechanism, however, varies depending on the functional group of the analyte.

Derivatization of Isocyanates: The Formation of Stable Ureas

Isocyanates (-N=C=O) are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the central carbon atom susceptible to nucleophilic attack. The reaction with 4-DMABA proceeds via a nucleophilic addition mechanism to form a stable urea derivative.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 4-DMABA attacks the electrophilic carbonyl carbon of the isocyanate group.

-

Proton Transfer: A proton is transferred from the nitrogen of the 4-DMABA to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.

This reaction is typically rapid and proceeds to completion under mild conditions, making it ideal for quantitative analysis. The resulting urea derivative is significantly less reactive and more stable than the parent isocyanate, facilitating its chromatographic analysis.

Caption: Nucleophilic addition of 4-DMABA to an isocyanate.

Derivatization of Aldehydes and Ketones: Reductive Amination

The derivatization of aldehydes and ketones with 4-DMABA proceeds through a two-step process known as reductive amination.[1][2] This method first involves the formation of an imine (from aldehydes) or an enamine (from ketones), which is then reduced to a stable secondary amine.

Mechanism:

-

Imine/Iminium Ion Formation: The primary amine of 4-DMABA attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a C=N double bond, resulting in an imine. Protonation of the imine nitrogen forms a more stable iminium ion.[1]

-

Reduction: The imine or iminium ion is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the C=N bond over the carbonyl group of the unreacted analyte.[3] This step yields a stable secondary amine derivative.

The choice of a mild reducing agent is critical to the success of this one-pot reaction, as it allows the imine/iminium ion to form in equilibrium before being irreversibly reduced.[3]

Caption: General workflow for reductive amination.

Field-Proven Insights: Experimental Protocol for Isocyanate Derivatization

The following protocol provides a robust, self-validating methodology for the derivatization of airborne isocyanates for subsequent HPLC-UV or LC-MS analysis. The causality behind each experimental choice is highlighted to ensure scientific integrity.

Materials and Reagents

-

This compound (4-DMABA): High purity grade (≥98%).

-

Impinger Solution: Toluene or a mixture of acetonitrile and dimethyl sulfoxide (DMSO).[4]

-

Sample Collection: Air sampling pump with impingers.

-

Reconstitution Solvent: Acetonitrile/water mixture.

-

HPLC System: With UV or MS detector.

-

Analytical Column: C18 reversed-phase column.

Step-by-Step Methodology

-

Preparation of Derivatizing Reagent: Dissolve an appropriate amount of 4-DMABA in the chosen impinger solution to achieve a concentration that provides a significant molar excess relative to the expected isocyanate concentration. Causality: A molar excess ensures the reaction goes to completion and minimizes the impact of competing reactions with other nucleophiles present in the sampled air.

-

Sample Collection: Draw a known volume of air through the impinger containing the 4-DMABA solution at a calibrated flow rate. The isocyanates in the air will be trapped and derivatized in situ. Causality: In situ derivatization is crucial for stabilizing the highly reactive isocyanates immediately upon collection, preventing their loss through hydrolysis or polymerization.[5]

-

Sample Preparation: After sampling, transfer the impinger solution to a suitable vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the reconstitution solvent. Causality: This step concentrates the analyte and ensures compatibility with the HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system. Separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. Causality: The reversed-phase column effectively separates the nonpolar urea derivative from more polar interferences. The acid modifier ensures the tertiary amine of the 4-DMABA tag is protonated, leading to better peak symmetry.

-

Detection: Monitor the eluent at the wavelength of maximum absorbance for the 4-DMABA derivative (typically around 254 nm) for UV detection. For MS detection, monitor the protonated molecular ion of the derivative in positive ESI mode. Causality: The strong chromophore and the readily protonated tertiary amine of the 4-DMABA tag provide the basis for sensitive detection by UV and MS, respectively.

Visualization of the Experimental Workflow

Caption: Experimental workflow for isocyanate analysis.

Quantitative Data Summary

The effectiveness of a derivatization method is ultimately judged by its analytical performance. The following table summarizes typical performance characteristics for the analysis of isocyanates using derivatization, compiled from various studies.

| Analyte | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Recovery (%) | Reference |

| 2,4-TDI, 2,6-TDI | Not specified | HPLC | 6.3 - 13.2 µg/m³ (in air) | 99 - 103 | [2] |

| MDI | Not specified | HPLC | 8.3 - 44.8 µg/m³ (in air) | 99 - 103 | [2] |

| Various Isocyanates | Dibutylamine (DBA) | LC-MS/MS | 0.21 µg/m³ (in air) | Not Specified | [6] |

Note: While the table provides data for isocyanate analysis, the principles of enhanced detection and recovery are directly applicable to methods employing 4-DMABA.

Conclusion: A Versatile Tool for Sensitive Analysis

This compound stands out as a highly effective derivatizing agent due to its well-defined and efficient reaction mechanisms with a range of important analytes. The nucleophilic nature of its primary amine group allows for the straightforward formation of stable, highly detectable derivatives of isocyanates, aldehydes, and ketones. By understanding the causality behind the reaction mechanisms and experimental protocols, researchers can leverage the power of 4-DMABA to develop and validate robust analytical methods, pushing the boundaries of detection and quantification in their respective fields.

References

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 4-Dimethylaminobenzylamine

Abstract

This technical guide provides a comprehensive analysis of the spectral properties of 4-Dimethylaminobenzylamine, a key molecule in various research and development applications. We delve into the fundamental principles and practical applications of multiple spectroscopic techniques, including electronic (UV-Vis Absorption and Fluorescence), vibrational (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols to facilitate the unambiguous identification, characterization, and quantification of this compound.

Introduction

This compound is a substituted aromatic amine characterized by a benzylamine moiety and a dimethylamino group at the para position of the benzene ring. This unique structure imparts specific electronic and chemical properties that are of significant interest in fields ranging from synthetic chemistry to pharmacology. For instance, its derivatives have been explored for their roles in inhibiting enzymes like monoamine oxidase B and as sensitive reagents for chemiluminescence-based detection methods. A thorough understanding of its spectral signature is paramount for confirming its identity, assessing its purity, and studying its interactions in complex biological and chemical systems. This guide provides an integrated spectroscopic roadmap for its complete characterization.

Electronic Spectroscopy: A Window into Molecular Orbitals

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule. For this compound, these transitions are heavily influenced by the interplay between the electron-donating dimethylamino group and the aromatic π-system, leading to characteristic spectral features.

UV-Vis Absorption Spectroscopy

Theoretical Insight: The UV-Vis spectrum of this compound arises from π → π* transitions within the benzene ring. The strong electron-donating effect of the para-dimethylamino group perturbs these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The presence of the aminomethyl group (-CH₂NH₂) has a lesser, but still notable, electronic influence.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Solvent Selection: Choose a UV-transparent solvent. Methanol or ethanol are common choices. The solvent should not react with the analyte.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. Create a series of dilutions to find a concentration that yields an absorbance between 0.1 and 1.0 AU. A typical concentration is around 10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent to serve as a reference and zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.

Data Interpretation: For structurally related compounds like 4-N,N-dimethylamino benzoic acid derivatives, absorption maxima are typically observed in the 295-315 nm range.[1][2] A similar range is expected for this compound, reflecting the core chromophore.

| Parameter | Typical Value | Causality |

| λmax (Absorbance Maximum) | ~295-315 nm | Corresponds to the energy of the primary π → π* electronic transition, heavily influenced by the dimethylamino donor group. |

| Molar Absorptivity (ε) | High (>10,000 L mol⁻¹ cm⁻¹) | The high probability of this electronic transition results in strong light absorption, a characteristic of such conjugated systems. |

Fluorescence Spectroscopy

Theoretical Insight: Molecules like this compound that exhibit strong UV absorption often fluoresce. Upon excitation, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. For derivatives of 4-N,N-dimethylamino benzoic acid, fluorescence maxima are observed between 330-360 nm, and a large Stokes shift can indicate the formation of a twisted intra-molecular charge transfer (TICT) state in the excited state.[1][2]

Experimental Protocol: Acquiring a Fluorescence Spectrum

-

Sample Preparation: Prepare a dilute solution (typically < 0.1 AU absorbance at the excitation wavelength) in a suitable solvent (e.g., ethanol, acetonitrile) using a quartz fluorescence cuvette.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Wavelength (λex): Set the excitation wavelength to the absorbance maximum (λmax) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength to a longer wavelength (e.g., 600 nm).

-

Slit Widths: Optimize excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm).

Data Interpretation: The fluorescence spectrum provides information on the electronic structure of the excited state. The polarity of the solvent can significantly impact the emission maximum, with more polar solvents often causing a red-shift in compounds susceptible to TICT state formation.[1][2]

| Parameter | Expected Observation | Rationale |

| λem (Emission Maximum) | ~330-360 nm | The energy difference between the relaxed excited state and the ground state. May shift to ~460-475 nm in highly polar solvents.[1][2] |

| Stokes Shift | Large (~6,000 cm⁻¹) | A significant difference between λmax and λem suggests substantial geometric rearrangement in the excited state, characteristic of TICT.[1][2] |

| Quantum Yield (ΦF) | Moderate to Low | The efficiency of the fluorescence process. Can be quenched by various mechanisms, including intramolecular rotations. |

Vibrational Spectroscopy (FTIR)

Theoretical Insight: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups. Each bond (C-H, N-H, C-N, C=C) vibrates at a characteristic frequency. An FTIR spectrum provides a molecular "fingerprint," allowing for the identification of these functional groups.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Measurement: Place the KBr pellet in the sample holder and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum is analyzed by assigning absorption bands (peaks) to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | N-H Stretch | Primary amine (-NH₂) |

| 3050 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (-CH₃, -CH₂) |

| 1620 - 1580 | C=C Stretch | Aromatic ring |

| 1360 - 1310 | C-N Stretch | Aromatic amine (Ar-N) |

| 850 - 800 | C-H Bend (out-of-plane) | Para-disubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

Theoretical Insight: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift, δ), the number of protons of each type (integration), and the number of neighboring protons (multiplicity).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) | Deshielded by the aromatic ring and adjacent to the CH₂ group. |

| ~6.7 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) | Shielded by the strong electron-donating dimethylamino group. |

| ~3.7 | Singlet | 2H | -CH₂ NH₂ | Protons on the benzylic carbon. |

| ~2.9 | Singlet | 6H | -N(CH₃ )₂ | Protons of the two equivalent methyl groups on the nitrogen. |

| ~1.5 | Broad Singlet | 2H | -CH₂NH₂ | Amine protons; often broad and can exchange with trace water in the solvent. |

¹³C NMR Spectroscopy

Theoretical Insight: ¹³C NMR provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans compared to ¹H NMR.

Data Interpretation: For the dihydrochloride salt of 4-(Dimethylaminobenzylamine) in D₂O, characteristic peaks can be observed.[3] The free base in a solvent like CDCl₃ would show shifts adjusted for the absence of protonation.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C -N(CH₃)₂ | Aromatic carbon directly attached to the electron-donating nitrogen is highly deshielded. |

| ~130 | C -CH₂NH₂ (ipso-carbon) | Quaternary aromatic carbon. |

| ~129 | C H (ortho to -CH₂NH₂) | Aromatic methine carbons. |

| ~113 | C H (ortho to -N(CH₃)₂) | Aromatic methine carbons shielded by the -N(CH₃)₂ group. |

| ~45 | -C H₂NH₂ | Benzylic carbon. |

| ~40 | -N(C H₃)₂ | Methyl carbons attached to nitrogen. |

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For amines, a key fragmentation pathway is alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom.[4]

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization Method: Electrospray ionization (ESI) is suitable for polar molecules and provides a soft ionization, often yielding the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy method that causes extensive fragmentation.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the source or introduced via an LC system.

-

Mass Analysis: A mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their m/z ratio.

Data Interpretation: The molecular formula of this compound is C₉H₁₄N₂ with a monoisotopic mass of 150.1157 g/mol .

| m/z Value | Ion Identity | Fragmentation Pathway |

| 151.1235 | [M+H]⁺ | Protonated molecular ion (ESI). |

| 150.1157 | [M]⁺˙ | Molecular ion (EI). |

| 135 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of the •NH₂ radical, followed by rearrangement. |

| 44 | [CH₂NH₂]⁺ | Alpha-cleavage resulting in the formation of the iminium ion, a very stable and often dominant fragment for benzylamines. |

Integrated Spectroscopic Analysis Workflow

Confirming the structure and purity of a compound like this compound requires a synergistic approach, where data from each technique corroborates the others. The following workflow illustrates this integrated process.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

This workflow demonstrates that no single technique is sufficient. Mass spectrometry confirms the molecular weight, NMR elucidates the exact atomic connectivity, FTIR identifies the functional groups, and UV-Vis/Fluorescence confirms the nature of the electronic system. Together, they provide an unambiguous structural assignment.

References

Solubility of 4-Dimethylaminobenzylamine dihydrochloride in water.

An In-Depth Technical Guide to the Aqueous Solubility of 4-Dimethylaminobenzylamine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility of this compound dihydrochloride (CAS: 34403-52-6). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, theoretical solubility framework, and practical experimental methodologies pertinent to this compound. We synthesize vendor-supplied data with fundamental chemical principles to offer field-proven insights into the factors governing its behavior in aqueous media. Detailed, self-validating protocols for solubility determination and analytical quantification are presented, supported by visual workflows and diagrams to elucidate key concepts.

Introduction: The Significance of Aqueous Solubility

This compound dihydrochloride is a substituted benzylamine derivative utilized in various research applications, including chemical synthesis and biochemical assays.[1] As with many biologically active molecules, its utility is intrinsically linked to its behavior in aqueous systems. Aqueous solubility is a critical physicochemical parameter that dictates a compound's performance in biological assays, influences its absorption and distribution in preclinical studies, and poses significant challenges during formulation development.[2]

This guide moves beyond a simple data sheet entry to provide a foundational understanding of why this compound dihydrochloride behaves as it does in water. By understanding the interplay of its chemical structure, its salt form, and environmental factors like pH and temperature, researchers can design more robust experiments, anticipate formulation challenges, and interpret data with greater confidence.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic molecular properties. For this compound dihydrochloride, the key characteristics are summarized below. The molecule's structure features two basic nitrogen atoms: a primary amine on the benzyl group and a tertiary amine on the aromatic ring. The dihydrochloride salt form indicates that both of these nitrogen centers are protonated.[3] This dual protonation is the dominant factor contributing to its aqueous solubility.

| Property | Value | Source(s) |

| Chemical Name | 4-(Dimethylamino)benzylamine dihydrochloride | [4] |

| CAS Number | 34403-52-6 | [1][4] |

| Molecular Formula | C₉H₁₄N₂ · 2HCl | [1][5] |

| Molecular Weight | 223.14 g/mol | [6] |

| Physical Form | White to Light Yellow Solid/Crystalline Powder | [5][7] |

| Melting Point | 220-224 °C (decomposes) | [5] |

Theoretical Framework: Solubility of an Amine Dihydrochloride Salt

The high water solubility of this compound is a direct consequence of its formulation as a dihydrochloride salt. Many organic molecules with amine functional groups are poorly soluble in water in their neutral (free base) form.[8] Reacting these amines with a strong acid, such as hydrochloric acid (HCl), converts the neutral amine (-NH₂ or -NR₂) into a charged ammonium salt (-NH₃⁺ or -NHR₂⁺).[3] These ionic species can readily participate in ion-dipole interactions with polar water molecules, dramatically enhancing solubility.

For this compound, this process occurs at both basic centers, leading to a dicationic species balanced by two chloride counter-ions. The dissolution process can be visualized as the dissociation of this salt into its constituent ions in water.

The Critical Role of pH

The solubility of this compound dihydrochloride is intrinsically pH-dependent. The protonated amine groups exist in equilibrium with their corresponding neutral forms. This relationship is governed by their pKa values.

References

- 1. scbt.com [scbt.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(DIMETHYLAMINO)BENZYLAMINE DIHYDROCHLORIDE | 34403-52-6 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Buy 4-(Dimethylamino)benzylamine dihydrochloride | 34403-52-6 [smolecule.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

A Tale of Two Amines: A Technical Guide to 4-Dimethylaminobenzylamine and 4-Dimethylaminobenzaldehyde for the Research Professional

In the landscape of modern chemical synthesis and drug development, the N,N-dimethylaminobenzyl moiety is a recurring and valuable scaffold. Its utility, however, is dramatically altered by the functionality at the benzylic position. This guide provides an in-depth technical comparison of two key derivatives: 4-Dimethylaminobenzaldehyde (DMAB) and its corresponding amine, 4-Dimethylaminobenzylamine. While separated by a simple reduction, their chemical personalities and applications diverge significantly, offering distinct advantages to the discerning researcher. This document will explore their synthesis, comparative properties, reactivity, and strategic applications, providing a comprehensive resource for scientists and drug development professionals.

At a Glance: A Comparative Overview of Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two reagents is paramount for their effective use in experimental design. The transformation of the aldehyde to a benzylamine results in predictable yet significant shifts in these characteristics.

| Property | 4-Dimethylaminobenzaldehyde (DMAB) | This compound |

| Molecular Formula | C₉H₁₁NO | C₉H₁₄N₂ |

| Molecular Weight | 149.19 g/mol | 150.23 g/mol |

| Appearance | White to off-white or yellow crystalline powder[1] | Not widely documented, expected to be a liquid or low-melting solid |

| Melting Point | 72-75 °C[2] | 220-224 °C (dihydrochloride salt)[3] |

| Boiling Point | 176-177 °C at 17 mmHg | Not readily available |

| Solubility | Soluble in ethanol and other organic solvents; slightly soluble in water.[3] | Dihydrochloride salt is soluble in water.[3] |

| pKa | Not applicable (non-ionizable) | Not readily available for the free base; the primary amine is basic. |

Synthesis Strategies: From Aldehyde to Amine

The synthetic relationship between these two compounds is direct, with 4-Dimethylaminobenzaldehyde serving as the common precursor to this compound. Understanding the nuances of these transformations is key to obtaining high-purity material for research and development.

Synthesis of 4-Dimethylaminobenzaldehyde: The Vilsmeier-Haack Reaction

The industrial and laboratory-scale synthesis of DMAB is most effectively achieved through the Vilsmeier-Haack reaction. This formylation reaction utilizes an electron-rich aromatic compound, in this case, N,N-dimethylaniline, and a Vilsmeier reagent generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The chloroiminium salt formed acts as the electrophile in an electrophilic aromatic substitution, followed by hydrolysis to yield the aldehyde.

Caption: Vilsmeier-Haack synthesis of 4-Dimethylaminobenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis of 4-Dimethylaminobenzaldehyde

-

Reagents: N,N-dimethylaniline, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), ice, saturated aqueous sodium acetate.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and dropping funnel, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise with continuous stirring, maintaining a low temperature. An exothermic reaction will form the Vilsmeier reagent.

-

Once the addition is complete and the exotherm has subsided, add N,N-dimethylaniline dropwise.

-

After the addition of dimethylaniline, heat the mixture on a steam bath for approximately 2 hours.

-

Cool the reaction mixture and pour it over crushed ice.

-

Neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution with vigorous stirring.

-

The product, 4-dimethylaminobenzaldehyde, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final product.

-

Synthesis of this compound: Reductive Amination

The conversion of 4-Dimethylaminobenzaldehyde to this compound is a classic example of reductive amination. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding primary amine. Sodium borohydride is a commonly used, mild, and effective reducing agent for this transformation.

Caption: Reductive amination of DMAB to this compound.

Experimental Protocol: Reductive Amination of 4-Dimethylaminobenzaldehyde

-

Reagents: 4-Dimethylaminobenzaldehyde, aqueous ammonia (25-28%), methanol, sodium borohydride (NaBH₄), dichloromethane, distilled water, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-Dimethylaminobenzaldehyde in methanol in a round-bottom flask.

-

Add a large excess of aqueous ammonia to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation if necessary.

-

A Dichotomy in Reactivity: Electrophile vs. Nucleophile

The core difference in the chemical reactivity of DMAB and this compound stems from the nature of their respective functional groups. The aldehyde group in DMAB is electrophilic, while the primary amine group in this compound is nucleophilic. This fundamental distinction dictates their roles in chemical transformations.

4-Dimethylaminobenzaldehyde: The Electrophile

The carbonyl carbon of the aldehyde group in DMAB is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The para-dimethylamino group is a strong electron-donating group, which through resonance, reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, it remains a reactive electrophile.

This electrophilicity is the basis for its most famous application in the Ehrlich's test , where it reacts with the nucleophilic C2 position of indole rings (present in tryptophan and other indole-containing compounds) under acidic conditions to form a resonance-stabilized colored adduct.[4]

This compound: The Nucleophile

In contrast, the primary amine group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It readily reacts with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. The basicity of the primary amine allows for protonation in acidic media, which can be utilized in purification or to modulate its reactivity.

Applications in Research and Drug Development

The distinct reactivities of DMAB and this compound translate into a diverse and largely non-overlapping set of applications in the scientific and pharmaceutical arenas.

The Widespread Utility of 4-Dimethylaminobenzaldehyde

-

Analytical Chemistry and Diagnostics: As the key component of Ehrlich's reagent, DMAB is indispensable for the colorimetric detection of indoles and urobilinogen.[4] This has applications in clinical diagnostics for liver diseases and in microbiology for bacterial identification.

-

Organic Synthesis: DMAB is a versatile building block in organic synthesis. It is used in the preparation of Schiff bases, stilbenes, and various heterocyclic compounds. Its derivatives have been explored for applications in nonlinear optics and as fluorescent probes.

-

Dye and Pigment Industry: The reactivity of the aldehyde group, coupled with the chromophoric nature of the dimethylaminophenyl group, makes DMAB a valuable intermediate in the synthesis of a variety of dyes and pigments.

The Strategic Importance of this compound

-

Medicinal Chemistry and Drug Discovery: The 4-dimethylaminobenzyl group is a recognized pharmacophore in numerous FDA-approved drugs, contributing to a range of pharmacological activities including antimicrobial, antihistaminic, anticancer, and analgesic properties.[5][6] this compound serves as a crucial building block for introducing this moiety into drug candidates. For example, it has been incorporated into derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II.[7]

-

Bioconjugation and Linker Chemistry: The primary amine of this compound provides a reactive handle for conjugation to biomolecules or for the construction of linkers in antibody-drug conjugates (ADCs).[8][9] The benzylamine linkage can be designed to be stable or cleavable under specific physiological conditions.

-

Derivatization Reagent: In analytical chemistry, this compound is used as a derivatization reagent to enhance the detection of certain analytes. For instance, it has been employed as a sensitive chemiluminescence derivatization reagent for the quantification of 5-hydroxyindoles in biological samples.[3]

Spectroscopic Signatures: Distinguishing the Aldehyde from the Amine

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide clear and unambiguous methods for distinguishing between DMAB and this compound.

Infrared (IR) Spectroscopy

-

4-Dimethylaminobenzaldehyde: The IR spectrum is characterized by a strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

This compound: The IR spectrum will lack the strong carbonyl absorption. Instead, it will exhibit characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine, which often appear as two distinct peaks for the symmetric and asymmetric stretches. A scissoring N-H bend may also be observed around 1600 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

4-Dimethylaminobenzaldehyde: The most downfield signal in the ¹H NMR spectrum will be a singlet at approximately 9.7-10.0 ppm, characteristic of the aldehyde proton. The aromatic protons will appear as two doublets in the range of 6.7-7.8 ppm, and the dimethylamino protons will be a singlet around 3.0 ppm.

-

This compound: The aldehyde proton signal will be absent. A new singlet, typically integrating to two protons, will appear further upfield (around 3.7-4.0 ppm) corresponding to the benzylic CH₂ group. A broad singlet for the NH₂ protons will also be present, the chemical shift of which is dependent on concentration and solvent. The aromatic and dimethylamino proton signals will be in similar regions to those in DMAB, though with slight shifts.

Conclusion: A Versatile Toolkit for the Synthetic Chemist

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR spectrum [chemicalbook.com]

- 3. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Purity Assessment of 4-Dimethylaminobenzylamine for Analytical Use: A Multi-faceted Approach to Ensuring Analytical Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of analytical chemistry and drug development, the purity of reagents is not a matter of triviality; it is the bedrock upon which reliable and reproducible data are built. 4-Dimethylaminobenzylamine, a versatile intermediate and reagent, is no exception. Its purity can significantly impact the outcome of chemical reactions, the accuracy of analytical methods, and the integrity of research findings. This guide provides a comprehensive framework for the multifaceted purity assessment of this compound, intended for use as an analytical standard or critical reagent. We will delve into the causality behind the selection of a synergistic suite of analytical techniques, moving beyond mere procedural descriptions to offer a self-validating system for quality control. This document is structured to empower researchers with the expertise to not only execute purity assessments but also to understand the intricate logic that underpins a robust quality control strategy.

The Imperative of Purity: Understanding the "Why"

This compound [(CH₃)₂NC₆H₄CH₂NH₂] possesses two key functional groups: a tertiary aromatic amine and a primary benzylic amine. This dual functionality makes it a valuable reagent but also susceptible to specific impurities arising from its synthesis and degradation. The presence of even trace-level impurities can have cascading effects:

-

In Synthesis: Impurities can lead to unforeseen side reactions, reduced yields, and the introduction of new, difficult-to-remove contaminants in subsequent steps.

-

In Analysis: If used as an analytical standard, impurities will directly lead to quantification errors. For instance, a non-volatile, UV-active impurity could artificially inflate the apparent concentration in an HPLC-UV assay.

-

In Biological Assays: Uncharacterized impurities could exhibit biological activity, leading to false-positive results or masking the true activity of the intended compound.

Therefore, a comprehensive purity assessment is not merely about assigning a percentage value; it is about building a detailed impurity profile.

Strategic Framework for Purity Assessment

A robust purity assessment is a holistic process that integrates multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective data build a high-confidence purity profile. Our strategy is built on four pillars: Identification, Assay (absolute purity), Profile of Related Substances, and Content of Specific Impurities.

Caption: A logical framework illustrating the core pillars of purity assessment and the corresponding analytical techniques employed.

Identification and Structural Confirmation

Before quantifying the purity, it is imperative to unequivocally confirm the identity of the bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. For this compound, we expect to see:

-

A singlet for the N(CH₃)₂ protons.

-

A singlet for the benzylic CH₂ protons.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the NH₂ protons, which may exchange with trace water in the solvent.

-

-

¹³C NMR: Shows the number of chemically distinct carbon atoms.

Expertise & Experience: The absence of unexpected signals is as important as the presence of expected ones. Splitting patterns that deviate from the expected first-order coupling can indicate the presence of isomers or other impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.

-

Expected Absorptions:

-

N-H stretching (primary amine): Two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹.

-

C=C stretching (aromatic ring): Bands around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

Assay and Absolute Purity Determination

Assay methods determine the amount of the main component in the material. We employ two orthogonal methods for a self-validating result.

Quantitative NMR (qNMR)

qNMR has emerged as a primary method for purity assignment because it is a direct measure of the molecule, independent of response factors.[1][2][3]

Trustworthiness: Unlike chromatography, where impurities might not have a chromophore and thus be invisible to a UV detector, every proton-containing molecule will generate a signal in ¹H NMR.[4] The signal integral is directly proportional to the number of nuclei, allowing for highly accurate quantification against a certified internal standard of known purity.[3][5]

Experimental Protocol: ¹H qNMR Assay

-

Preparation: Accurately weigh ~10 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachlorobenzene) into a vial. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[4]

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This is critical and involves:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30-60 seconds is often sufficient.

-

A sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).

-

Ensuring the receiver gain is not overloaded.

-

-

Processing: Process the spectrum with careful baseline correction and phasing.

-

Calculation: Calculate the purity using the following formula[4]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular Weight

-

m = mass

-

P = Purity of the standard

-

Non-Aqueous Acid-Base Titration

This classical technique provides an excellent orthogonal assay based on the basicity of the amine functional groups.

Expertise & Experience: this compound has two basic centers with different pKa values. A non-aqueous titration in a solvent like glacial acetic acid with a strong acid titrant (perchloric acid) will typically titrate both amine groups together, providing a measure of total basicity.[6]

Experimental Protocol: Non-Aqueous Titration

-

Solvent: Dissolve an accurately weighed amount of this compound in glacial acetic acid.

-

Titrant: Use a standardized solution of 0.1 N perchloric acid in glacial acetic acid.

-

Endpoint Detection: The endpoint can be determined potentiometrically or using a visual indicator like crystal violet.

-

Blank Determination: Perform a blank titration of the solvent to correct for any acidic or basic impurities.

-

Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction (2 moles of HClO₄ per mole of the analyte).

Impurity Profiling: Chromatographic Techniques

Chromatography is unparalleled for separating and detecting structurally related impurities.

Caption: A streamlined workflow for chromatographic impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing non-volatile organic impurities.

Expertise & Experience: The basic nature of the analyte necessitates specific column chemistry and mobile phase conditions to achieve good peak shape and resolution. A reversed-phase C18 column is a good starting point, but the mobile phase should be buffered at a low pH (e.g., pH 2.5-3.5 with phosphate or formate buffer) to ensure the amine is protonated and to minimize tailing.[7][8]

Experimental Protocol: HPLC-UV Method for Related Substances

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

-

Analysis: Report impurities as area percent relative to the main peak. Identify known impurities by comparing retention times with reference standards.

Potential Synthesis-Related Impurities: Based on common synthetic routes for similar compounds (e.g., reduction of a nitro group or reductive amination), potential impurities include[9][10]:

-

4-Nitrobenzylamine: If the starting material was 4-nitrobenzylamine and the dimethylation was incomplete.

-

4-Dimethylaminobenzaldehyde: Unreacted starting material from a reductive amination route.

-

Bis(4-dimethylaminobenzyl)amine: A potential byproduct from over-alkylation.

Gas Chromatography (GC)

GC is ideal for identifying volatile organic impurities and residual solvents.

Expertise & Experience: Amines can be challenging to analyze by GC due to their basicity, which causes adsorption to active sites in the column, leading to peak tailing.[11] Using a base-deactivated column (e.g., a "WAX" or amine-specific phase) is crucial for good chromatography.[11][12]

Experimental Protocol: GC-FID for Volatile Impurities

-

Column: DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

-

Injector: Split/Splitless, 250°C.

-

Detector: Flame Ionization Detector (FID), 260°C.

-

Sample Preparation: Dissolve sample in a suitable solvent like methanol or isopropanol.

Analysis of Specific Impurities

This category includes impurities that are not structurally related to the main compound but are critical for its intended use.

Water Content by Karl Fischer Titration

Trustworthiness: Water is a common impurity that is often invisible to chromatographic methods but can significantly affect the true purity value. Karl Fischer titration is the gold standard for water determination.

Expertise & Experience: Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH.[1][13] This can be overcome by using a specialized Karl Fischer reagent formulated for amines or by adding an acid like benzoic or salicylic acid to the titration cell to buffer the sample.[14]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Reagent: Use a Karl Fischer reagent suitable for amines.

-

Cell Preparation: Add the reagent to the titration cell and pre-titrate to a dry state. If using standard reagents, add a suitable amount of benzoic acid to the anode solution.[14]

-

Sample Introduction: Inject a precisely weighed amount of the liquid sample (or a solution of the solid sample in a dry, inert solvent) into the cell.

-

Titration: The instrument will automatically titrate the water and report the result in ppm or percentage.

Residual Solvents

Residual solvents from the synthesis and purification process must be controlled. The analysis should follow the principles outlined in pharmacopeial chapters like USP <467>.[15][16][17][18]

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Sample Preparation: Accurately weigh the sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., DMSO, DMF).[18]

-

Incubation: Equilibrate the vial at a set temperature (e.g., 80°C) for a set time to allow volatile solvents to partition into the headspace.

-

Injection: Automatically inject a sample of the headspace gas into the GC-MS.

-

Analysis: Separate the solvents on a column like a DB-624 and identify them by their mass spectra and retention times against a standard library. Quantify against known standards.

Elemental Impurities (Heavy Metals)

For high-purity analytical grade reagents, the content of heavy metals should be minimal. Modern approaches, as outlined in USP <232>/<233>, utilize sensitive instrumental techniques instead of older, less specific colorimetric tests.[4][7]

Experimental Protocol: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

Digestion: Digest a weighed amount of the sample in a mixture of high-purity nitric and hydrochloric acid using a microwave digestion system.

-

Analysis: Dilute the digested sample and analyze by ICP-MS.

-

Quantification: Quantify the target elements against certified standards. The focus should be on toxicologically relevant elements like Lead (Pb), Arsenic (As), Cadmium (Cd), and Mercury (Hg).

Data Summary and Acceptance Criteria

All quantitative data should be compiled to provide a complete picture of the material's purity.

| Test | Method | Purpose | Typical Acceptance Criteria |

| Identification | ¹H NMR, FTIR, MS | Confirms structure | Spectrum conforms to reference |

| Assay | qNMR | Absolute Purity | ≥ 99.5% |

| Assay (Orthogonal) | Non-Aqueous Titration | Confirmatory Assay | 99.0% - 101.0% |

| Related Substances | HPLC-UV | Organic Impurities | Individual Impurity: ≤ 0.10%, Total Impurities: ≤ 0.5% |

| Water Content | Karl Fischer Titration | Water Impurity | ≤ 0.2% |

| Residual Solvents | Headspace GC-MS | Volatile Impurities | Conforms to ICH Q3C limits |

| Elemental Impurities | ICP-MS | Heavy Metals | Conforms to USP <232> limits |

| Sulphated Ash | Gravimetric | Inorganic Impurities | ≤ 0.1% |

Conclusion